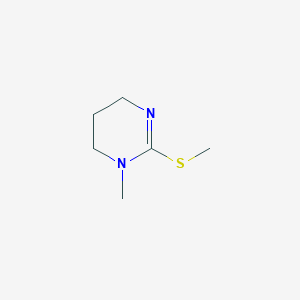

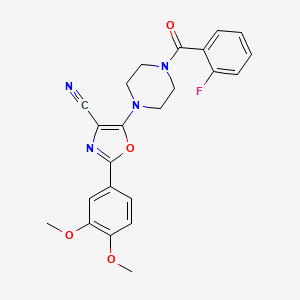

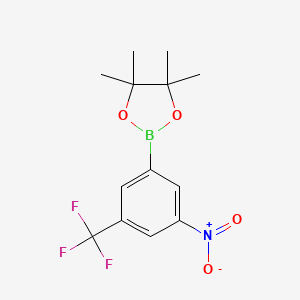

![molecular formula C17H17ClN2O2S B2969291 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-64-2](/img/structure/B2969291.png)

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been found to possess various biological activities, making it a promising candidate for use in scientific research.

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Ionic Liquid-Catalyzed Synthesis

Novel ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate and disulfonic acid imidazolium trifluoroacetate have been utilized as efficient catalysts for the synthesis of tetrasubstituted imidazoles and other derivatives under solvent-free conditions. These studies highlight the role of dual hydrogen-bond donors in catalysis and the synthesis's green chemistry aspects due to the absence of solvents and the use of ambient air as an oxidant (Zolfigol et al., 2013); (Basirat, Sajadikhah, & Zare, 2020).

Synthesis of Benzimidazoles

The use of sulfonic acid-functionalized imidazolium salts in combination with metal salts such as FeCl3 has been shown to efficiently catalyze the synthesis of benzimidazole derivatives at room temperature, demonstrating a green and efficient method for producing these compounds (Khazaei et al., 2011).

Potential Medicinal Applications

Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting their potential as therapeutic agents in managing ulcerative conditions (Starrett et al., 1989).

Local Anesthetic Agents

A study focused on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives using β-cyclodextrin-propyl sulfonic acid as a catalyst, showing these derivatives possess local anesthetic effects in comparison to lidocaine, with minimal toxicity. This highlights the potential of imidazole derivatives in developing new anesthetic agents (Ran, Li, & Zhang, 2015).

Material Science Applications

- Polymer Synthesis: Homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized via N-C coupling reactions, demonstrating the use of imidazole derivatives in the development of new materials with high thermal stability and good solubility in organic solvents. This research opens pathways for the application of imidazole derivatives in material science, particularly in creating high-performance polymers (Mir, Matsumura, Hlil, & Hay, 2012).

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they may have multiple targets of action. The specific targets would depend on the exact structure of the compound.

Mode of action

The mode of action of indole derivatives can vary widely depending on their specific structure and the target they interact with. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-9-5-6-10-16(15)20(17)12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCYFXSEUFLHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

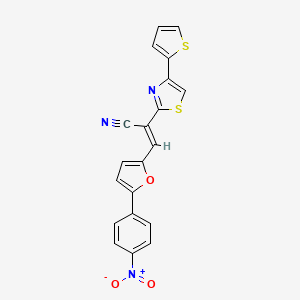

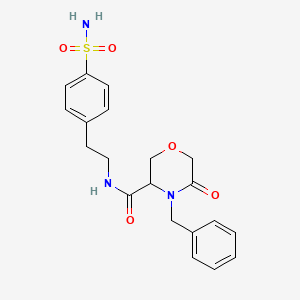

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)

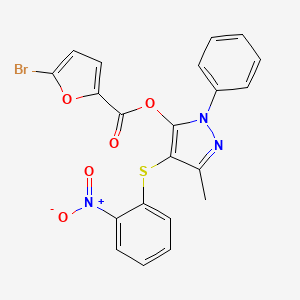

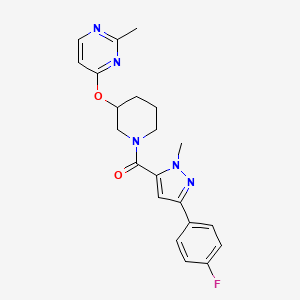

![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

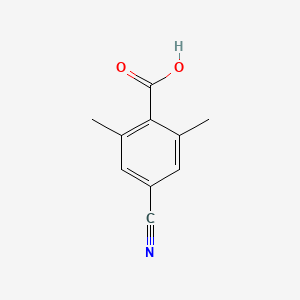

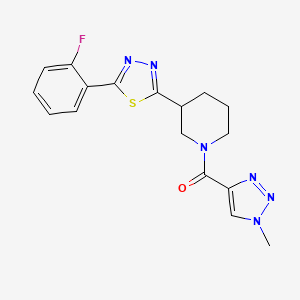

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)